molecular formula C24H24N2O3S2 B11596170 benzyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596170
M. Wt: 452.6 g/mol
InChI Key: UYLMOXRFMOOZJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s effects on molecular pathways such as apoptosis, inflammation, and cell proliferation are areas of active research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its specific structural features, such as the benzyl group and the thiazolo[3,2-a]pyrimidine core. These features contribute to its unique chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H24N2O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

benzyl 2-ethyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O3S2/c1-4-19-22(27)26-21(17-10-12-18(30-3)13-11-17)20(15(2)25-24(26)31-19)23(28)29-14-16-8-6-5-7-9-16/h5-13,19,21H,4,14H2,1-3H3

InChI Key

UYLMOXRFMOOZJL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)SC

Origin of Product

United States

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